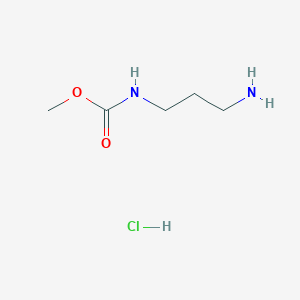
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a chemical compound with the molecular formula C5H6Br3N2 It is a brominated derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide typically involves the bromination of 1-methyl-1H-pyrazole. The process can be summarized as follows:
Starting Material: 1-methyl-1H-pyrazole.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Isolation: The resulting product, 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, is isolated and purified.
Hydrobromide Formation: The purified product is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization and derivatization.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents. Its pyrazole core is a common motif in many biologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with various receptors or enzymes, affecting their function and signaling pathways.
Comparison with Similar Compounds
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide can be compared with other brominated pyrazole derivatives, such as:
3-(bromomethyl)-5-methylpyridine hydrobromide: This compound has a similar bromomethyl group but differs in the position of the bromine atom and the presence of a pyridine ring instead of a pyrazole ring.
4-(bromomethyl)pyridine hydrobromide: This compound also contains a bromomethyl group but has a pyridine ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2.BrH/c1-9-3-4(7)5(2-6)8-9;/h3H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXSULRCFQRTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CBr)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
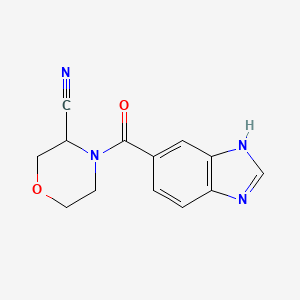
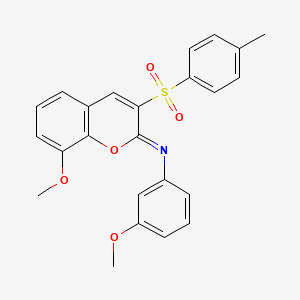
![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)
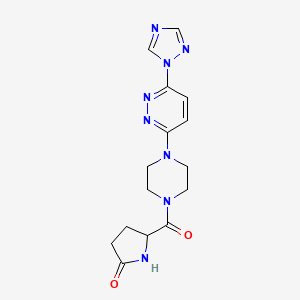
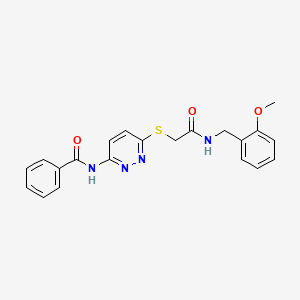
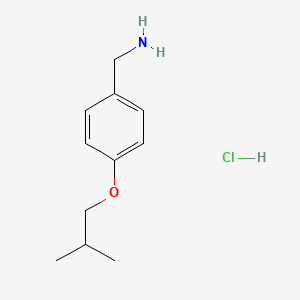
![N-[cyano(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2588169.png)
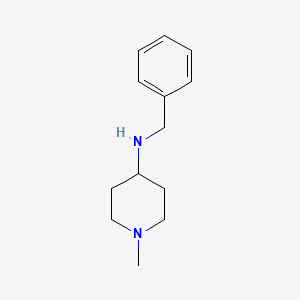
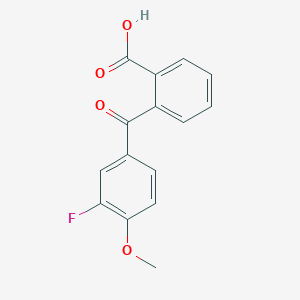
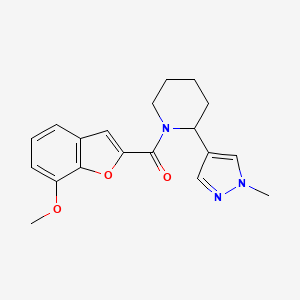

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)
